molecular formula C8H7BrF3NO3S B8202640 4-bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide

4-bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8202640
M. Wt: 334.11 g/mol
InChI Key: QHJGAQJYVBPQMC-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C8H7BrF3NO3S It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Methylation: The addition of a methyl group to the nitrogen atom.

    Sulfonamidation: The formation of the sulfonamide group.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

    Catalysts and Reagents: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: Where the bromine atom can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide: The compound itself.

    4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzenesulfonamide: A similar compound with an additional methyl group on the nitrogen atom.

    4-Bromo-2-(trifluoromethoxy)benzenesulfonamide: A compound lacking the methyl group on the nitrogen atom.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO3S/c1-13-17(14,15)7-3-2-5(9)4-6(7)16-8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJGAQJYVBPQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure A, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and methylamine (10 mL, 33% in ethanol) were stirred in sealed tube for 16 hours. 4-bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide (0.21 g, 61%) was provided after purification. MS (ESI) m/z 334. HPLC purity 98.0% at 210-370 nm, 8.8 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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